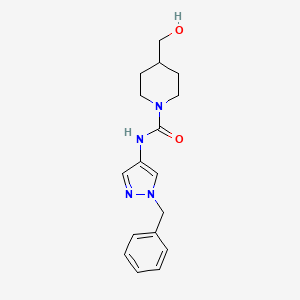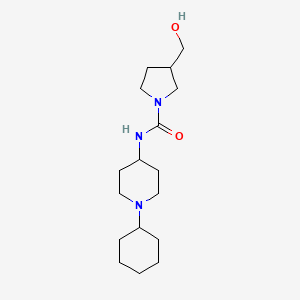![molecular formula C17H14Cl2N2O2 B6640556 N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide](/img/structure/B6640556.png)
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide, commonly known as GW 501516, is a synthetic drug that has been extensively studied for its potential use in various fields of scientific research. This compound belongs to a class of drugs known as PPARδ agonists, which have been found to have a wide range of applications in the fields of medicine, biochemistry, and physiology. In
Scientific Research Applications
GW 501516 has been extensively studied for its potential use in various fields of scientific research. In the field of medicine, it has been found to have potential applications in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. In the field of biochemistry, it has been found to have potential applications in the study of lipid metabolism, gene expression, and cellular signaling pathways. In the field of physiology, it has been found to have potential applications in the study of exercise physiology, muscle metabolism, and endurance performance.
Mechanism of Action
GW 501516 works by activating the PPARδ receptor, which is a nuclear receptor that regulates gene expression. When activated, PPARδ increases the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis. This leads to an increase in fatty acid oxidation, glucose uptake, and endurance performance.
Biochemical and Physiological Effects:
GW 501516 has been found to have several biochemical and physiological effects. In animal studies, it has been found to increase endurance performance, improve glucose tolerance, and reduce body fat. It has also been found to increase the expression of genes involved in lipid metabolism, energy expenditure, and mitochondrial biogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using GW 501516 in lab experiments is its ability to activate the PPARδ receptor, which can lead to a wide range of physiological effects. However, one limitation is that it can be difficult to control the dosage and administration of the drug, which can lead to inconsistent results.
Future Directions
There are several future directions for research on GW 501516. One area of research is the potential use of the drug in the treatment of metabolic disorders such as obesity, diabetes, and dyslipidemia. Another area of research is the potential use of the drug in the study of exercise physiology, muscle metabolism, and endurance performance. Additionally, there is a need for further research on the long-term effects of the drug, as well as its potential side effects.
Synthesis Methods
GW 501516 is synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,5-dichlorophenylacetic acid with thionyl chloride to form 3,5-dichlorophenylacetyl chloride. The second step involves the reaction of 3,5-dichlorophenylacetyl chloride with 2-hydroxyethylamine to form N-(2-hydroxyethyl)-3,5-dichlorophenylacetamide. The final step involves the reaction of N-(2-hydroxyethyl)-3,5-dichlorophenylacetamide with indole-4-carboxylic acid to form GW 501516.
properties
IUPAC Name |
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c18-11-6-10(7-12(19)8-11)16(22)9-21-17(23)14-2-1-3-15-13(14)4-5-20-15/h1-8,16,20,22H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDNFHYJQYAZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NCC(C3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,5-dichlorophenyl)-2-hydroxyethyl]-1H-indole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640477.png)
![N-[4-[4-[hydroxy(phenyl)methyl]piperidine-1-carbonyl]phenyl]formamide](/img/structure/B6640480.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)

![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![N-[1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]acetamide](/img/structure/B6640524.png)
![N-[2-(2-fluorophenyl)-2-hydroxyethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6640533.png)
![1-(4-Fluorophenyl)-2-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]ethanol](/img/structure/B6640538.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)

![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)